2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1171749-11-3
VCID: VC2980374
InChI: InChI=1S/C10H10ClNO4S/c1-5-3-7-8(4-9(5)17(11,14)15)16-6(2)10(13)12-7/h3-4,6H,1-2H3,(H,12,13)
SMILES: CC1C(=O)NC2=C(O1)C=C(C(=C2)C)S(=O)(=O)Cl
Molecular Formula: C10H10ClNO4S
Molecular Weight: 275.71 g/mol

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride

CAS No.: 1171749-11-3

Cat. No.: VC2980374

Molecular Formula: C10H10ClNO4S

Molecular Weight: 275.71 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride - 1171749-11-3

Specification

CAS No. 1171749-11-3
Molecular Formula C10H10ClNO4S
Molecular Weight 275.71 g/mol
IUPAC Name 2,6-dimethyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride
Standard InChI InChI=1S/C10H10ClNO4S/c1-5-3-7-8(4-9(5)17(11,14)15)16-6(2)10(13)12-7/h3-4,6H,1-2H3,(H,12,13)
Standard InChI Key VZZPLYBSZLNVMV-UHFFFAOYSA-N
SMILES CC1C(=O)NC2=C(O1)C=C(C(=C2)C)S(=O)(=O)Cl
Canonical SMILES CC1C(=O)NC2=C(O1)C=C(C(=C2)C)S(=O)(=O)Cl

Introduction

Chemical Identity and Physical Properties

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride is an aromatic heterocyclic compound containing a benzoxazine core structure with sulfonyl chloride functionality. The compound's key identifiers and physical properties are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical Name2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride
CAS Number1171749-11-3
Molecular FormulaC₁₀H₁₀ClNO₄S
Molecular Weight275.71 g/mol
Physical FormSolid
MDL NumberMFCD14281369
SMILES CodeO=S(=O)(Cl)C1C=C2OC(C(=O)NC2=CC=1C)C
InChI KeyVZZPLYBSZLNVMV-UHFFFAOYSA-N

The compound features a benzoxazine ring system with methyl substituents at positions 2 and 6, a carbonyl group at position 3, and a sulfonyl chloride group at position 7. This specific arrangement of functional groups contributes to its chemical reactivity and potential applications in organic synthesis .

Structural Characteristics

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride belongs to the benzoxazine family, specifically the 1,4-benzoxazine subclass. Its structure consists of a fused benzene ring and an oxazine heterocycle, with additional functional groups that define its chemical behavior.

Key Structural Features

The structural elements that characterize this compound include:

  • A 1,4-benzoxazine core structure with a fused benzene ring

  • Methyl groups at positions 2 and 6

  • A carbonyl (oxo) group at position 3

  • A sulfonyl chloride (-SO₂Cl) group at position 7

  • A partially saturated dihydro structure in the oxazine ring

This unique combination of features provides the compound with distinct chemical properties and reactivity patterns that make it valuable in synthesis applications .

Starting MaterialReaction ConditionsKey ReagentsTypical Yield
Amino-benzoxazinone derivatives0°C, followed by room temperatureHCl, NaNO₂, SO₂, CuCl₂11-52%
7-amino-2H-benzo[b] oxazin-3(4H)-oneInitial reaction at 0°C for 1h, then 0°C for 2h with SO₂, then overnight at room temperatureAcetic acid, acetonitrile, sodium nitrite, sulfur dioxide, copper dichloride52% for unsubstituted analog

While these conditions represent the synthesis of similar compounds, they likely would require modification to accommodate the methyl substituents present in 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride .

Analytical Characterization

Analytical data for 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride helps in confirming its structure and purity. While specific analytical data for this compound is limited in the search results, expected spectral characteristics can be inferred from related compounds.

Spectroscopic Data

Based on the structure and data for similar compounds, the expected spectroscopic characteristics would include:

  • ¹H NMR spectroscopy would show signals for:

    • Two methyl groups (likely as singlets)

    • Aromatic protons of the benzene ring

    • The methylene proton at position 2

    • The NH proton of the oxazine ring

  • Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 275.71 g/mol, with characteristic fragmentation patterns for sulfonyl chloride compounds .

Chemical Reactivity and Applications

The chemical reactivity of 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride is primarily defined by its sulfonyl chloride group, which makes it a valuable reagent in organic synthesis.

Reactivity Profile

The sulfonyl chloride functionality is highly reactive toward nucleophiles, making this compound useful for:

  • Formation of sulfonamides through reaction with amines

  • Synthesis of sulfonate esters through reaction with alcohols

  • Preparation of sulfonyl derivatives for pharmaceutical applications

The oxazine ring system and carbonyl group also contribute to its reactivity profile, enabling additional transformations .

Applications in Medicinal Chemistry

Benzoxazine derivatives, including sulfonamides derived from 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride, have shown potential in medicinal chemistry applications:

  • As intermediates in the synthesis of biologically active compounds

  • As potential RORγ (retinoic acid receptor-related orphan receptor gamma) agonists, which may have therapeutic applications in various diseases

  • In the development of compounds with potential antioxidant properties

Research indicates that sulfonamide derivatives of benzoxazines have been explored for various therapeutic applications, making 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride a valuable synthetic building block in drug discovery efforts .

Related Compounds and Structural Analogs

2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride is part of a broader family of benzoxazine derivatives. Understanding its relationship to structural analogs provides context for its properties and applications.

Table 3: Comparison with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride1171749-11-3C₁₀H₁₀ClNO₄S275.71Two methyl substituents (positions 2 and 6)
3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride868962-24-7C₈H₆ClNO₄S247.66No methyl substituents
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride31794-45-3C₈H₆ClNO₄S247.65Sulfonyl chloride at position 6 instead of 7
6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride868964-05-0C₉H₈ClNO₄S261.68Single methyl group at position 6

These structural analogs share similar chemical properties but may exhibit differences in reactivity, solubility, and biological activity due to the varying substituent patterns .

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